molecular formula C17H23N5O5 B6488093 methyl 3-[6-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate CAS No. 886887-37-2

methyl 3-[6-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate

Cat. No.: B6488093
CAS No.: 886887-37-2
M. Wt: 377.4 g/mol
InChI Key: KFAXRGWXPDUBOT-UHFFFAOYSA-N
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Description

Methyl 3-[6-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purino[7,8-a]imidazole core with various substituents such as methoxyethyl, trimethyl, and propanoate groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[6-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the purino[7,8-a]imidazole core: This step involves the cyclization of appropriate precursors such as substituted imidazoles and purines under controlled conditions.

    Introduction of the methoxyethyl group: This can be achieved through nucleophilic substitution reactions using reagents like methoxyethyl halides.

    Addition of trimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate are employed.

    Esterification to form the propanoate group: This step involves the reaction of the intermediate compound with propanoic acid or its derivatives in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, use of advanced catalysts, and process intensification are often employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[6-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyethyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-[6-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-[6-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the purino[7,8-a]imidazole core.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[6-(2-hydroxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
  • Methyl 3-[6-(2-ethoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate

Uniqueness

Methyl 3-[6-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate is unique due to the presence of the methoxyethyl group, which imparts distinct chemical properties and potential biological activities. The combination of the purino[7,8-a]imidazole core with the specific substituents makes this compound a valuable candidate for various scientific and industrial applications.

Properties

IUPAC Name

methyl 3-[6-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O5/c1-10-11(2)22-13-14(18-16(22)20(10)8-9-26-4)19(3)17(25)21(15(13)24)7-6-12(23)27-5/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAXRGWXPDUBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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